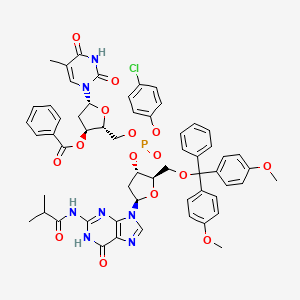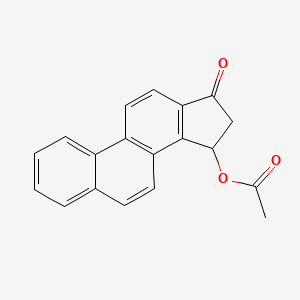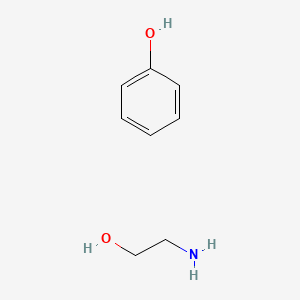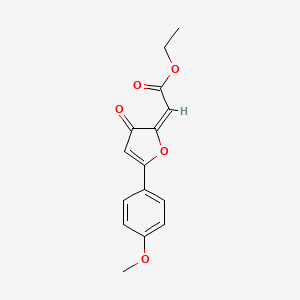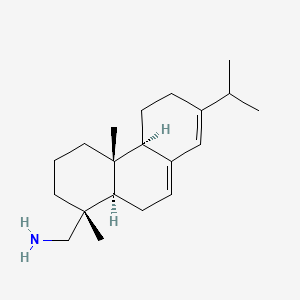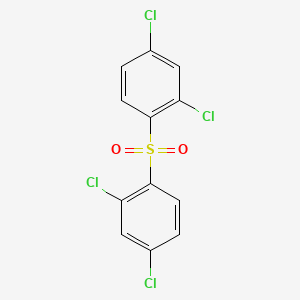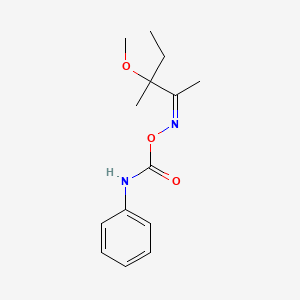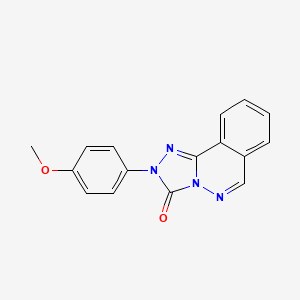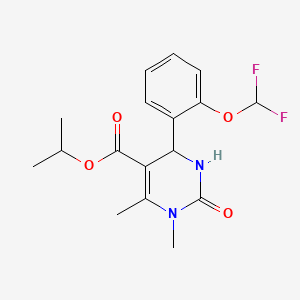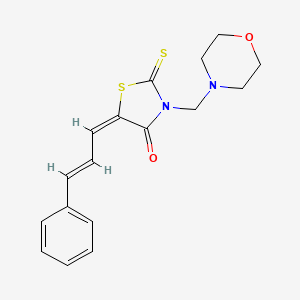
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a 2-chlorophenyl group and a 2-((trimethylsilyl)oxy)ethyl group attached to the piperazine ring, which may impart unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Attachment of the 2-((Trimethylsilyl)oxy)ethyl Group: This step involves the reaction of the piperazine derivative with a trimethylsilyl-protected ethylene oxide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated aromatic compounds, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Applications De Recherche Scientifique
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antihistamine, anticancer, antimicrobial, and antioxidant properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may find use in the synthesis of metal-organic frameworks (MOFs) and as a ligand in catalysis.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The 2-chlorophenyl group and the 2-((trimethylsilyl)oxy)ethyl group may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple piperazine ring without any substituents.
1-(2-Chlorophenyl)piperazine: A piperazine derivative with only the 2-chlorophenyl group attached.
4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: A piperazine derivative with only the 2-((trimethylsilyl)oxy)ethyl group attached.
Uniqueness
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the 2-chlorophenyl and 2-((trimethylsilyl)oxy)ethyl groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives
Propriétés
Numéro CAS |
118161-78-7 |
|---|---|
Formule moléculaire |
C15H25ClN2OSi |
Poids moléculaire |
312.91 g/mol |
Nom IUPAC |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C15H25ClN2OSi/c1-20(2,3)19-13-12-17-8-10-18(11-9-17)15-7-5-4-6-14(15)16/h4-7H,8-13H2,1-3H3 |
Clé InChI |
GQNJQDYQLVTVAK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCN1CCN(CC1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


